1-Bromo-8-methylnonane

Organic Synthesis Wittig Reaction Fatty Acid Analog Synthesis

1-Bromo-8-methylnonane (CAS 123348-69-6) is a primary alkyl halide with the molecular formula C10H21Br and a molecular weight of 221.18 g/mol. Also known as isodecyl bromide, it features a linear C9 alkyl chain bearing a methyl branch at the C8 position and a terminal bromine substituent.

Molecular Formula C10H21B
Molecular Weight 221.18 g/mol
CAS No. 123348-69-6
Cat. No. B3224516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-methylnonane
CAS123348-69-6
Molecular FormulaC10H21B
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCBr
InChIInChI=1S/C10H21Br/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3
InChIKeyNVOKZLKGFWNMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-8-methylnonane (CAS 123348-69-6) C10 Branched Alkyl Bromide Procurement Overview


1-Bromo-8-methylnonane (CAS 123348-69-6) is a primary alkyl halide with the molecular formula C10H21Br and a molecular weight of 221.18 g/mol [1]. Also known as isodecyl bromide, it features a linear C9 alkyl chain bearing a methyl branch at the C8 position and a terminal bromine substituent . The compound is primarily employed as a pharmaceutical and organic synthesis intermediate, serving as a building block for introducing branched C10 lipophilic moieties into target molecules . Its defined, single-isomer structure distinguishes it from complex isomeric mixtures of isodecyl bromide that are commercially available .

Why Isomeric Mixtures or Linear Analogs Cannot Replace 1-Bromo-8-methylnonane (CAS 123348-69-6)


Substituting 1-bromo-8-methylnonane with a complex isomeric mixture of isodecyl bromide introduces uncontrolled structural heterogeneity that can compromise reaction reproducibility and final product characterization . In alkylation or Wittig chemistry, the precise position of the methyl branch at C8 dictates the resulting molecular geometry and lipophilic profile; isomeric mixtures yield undefined product populations with variable properties . Similarly, replacing the branched chain with linear 1-bromodecane eliminates the branching entirely, altering steric bulk and hydrophobic character in downstream applications where branched lipophilic tails are specifically required, such as in fatty acid analog synthesis [1]. The following evidence quantifies the structural specificity that precludes generic substitution.

Quantitative Evidence Guide: 1-Bromo-8-methylnonane (CAS 123348-69-6) Procurement Differentiation


Structural Specificity: 1-Bromo-8-methylnonane vs. Isomeric Isodecyl Bromide Mixtures

1-Bromo-8-methylnonane is a structurally defined single isomer with the methyl branch exclusively located at the C8 position. In contrast, commercial 'isodecyl bromide' is frequently supplied as a complex mixture of isomers . This distinction is critical for applications requiring regiochemical precision, such as the synthesis of branched oleic acid analogs where the methyl branch position dictates the final fatty acid's properties [1].

Organic Synthesis Wittig Reaction Fatty Acid Analog Synthesis

GC-MS Detection and Purity Validation: 1-Bromo-8-methylnonane Analytical Characterization

1-Bromo-8-methylnonane (CAS 123348-69-6) has a verified mass spectrum available in the SpectraBase database, enabling unambiguous identification via GC-MS analysis [1]. Vendor specifications from Bidepharm indicate a standard purity of 95%, with batch-specific QC reports including NMR, HPLC, and GC analyses available upon procurement .

Analytical Chemistry Quality Control Gas Chromatography-Mass Spectrometry

Synthetic Utility: 1-Bromo-8-methylnonane in Fatty Acid Analog Synthesis

Methyl-substituted nonyl bromides, including 8-methylnonyl bromide (synonymous with 1-bromo-8-methylnonane), have been employed as synthons in Wittig reactions to prepare branched octadecenoic acids bearing a methyl group at defined positions (C11 to C17) [1]. This methodology enables precise structure-activity relationship studies in lipid biochemistry, where the branch position influences membrane fluidity and biological activity.

Lipid Chemistry Fatty Acid Synthesis Wittig Olefination

Best-Fit Application Scenarios for 1-Bromo-8-methylnonane (CAS 123348-69-6) Based on Verified Evidence


Synthesis of Structurally Defined Methyl-Branched Fatty Acid Analogs

Researchers synthesizing methyl-branched octadecenoic acids for lipid biochemistry studies should prioritize 1-bromo-8-methylnonane. As documented in fatty acid desaturation studies, methyl-substituted nonyl bromides serve as Wittig reaction synthons to introduce branches at specific chain positions [1]. The single-isomer identity ensures that the methyl branch is introduced exclusively at the intended position, enabling unambiguous structure-activity relationship determination in membrane fluidity or drug delivery research.

Pharmaceutical Intermediate Requiring Defined Lipophilic Tail Introduction

For pharmaceutical process development where a branched C10 lipophilic moiety must be introduced with regiochemical precision, 1-bromo-8-methylnonane offers the necessary structural definition . Unlike isomeric mixtures, this single-isomer compound yields a single product population upon nucleophilic substitution, simplifying downstream purification and facilitating regulatory analytical method validation. Vendor-provided QC documentation (NMR, HPLC, GC) supports GMP-adjacent procurement requirements .

Analytical Method Development and Reference Standard Preparation

Laboratories developing GC-MS methods for branched alkyl halide analysis can utilize 1-bromo-8-methylnonane as a defined reference standard. Its verified mass spectrum in the SpectraBase database provides a reliable spectral fingerprint for compound identification [2]. The defined single-isomer composition yields a single, reproducible chromatographic peak, in contrast to isomeric mixtures that produce complex, variable chromatograms unsuitable for method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-8-methylnonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.